molecular formula C11H10O2 B13502783 (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal CAS No. 1456621-62-7

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal

Cat. No.: B13502783
CAS No.: 1456621-62-7
M. Wt: 174.20 g/mol
InChI Key: VXAQSYLNHLSHDY-ZPUQHVIOSA-N
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Description

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a hydroxyphenyl group attached to a penta-2,4-dienal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal can be achieved through several methods. One common approach involves the use of a Grignard reagent or an organolithium reagent. The reaction typically starts with the preparation of the appropriate precursor, followed by the addition of the Grignard or organolithium reagent to form the desired product. The reaction conditions often include low temperatures and anhydrous solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydroxyphenyl derivatives.

Scientific Research Applications

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activities, alteration of cellular signaling pathways, and induction of oxidative stress responses .

Comparison with Similar Compounds

    (2E)-2,4-pentadienal: A structurally similar compound with a different substitution pattern.

    2,4-pentadien-1-al: Another related compound with similar chemical properties.

Uniqueness: (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

1456621-62-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienal

InChI

InChI=1S/C11H10O2/c12-9-3-1-2-4-10-5-7-11(13)8-6-10/h1-9,13H/b3-1+,4-2+

InChI Key

VXAQSYLNHLSHDY-ZPUQHVIOSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=C/C=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC=CC=O)O

Origin of Product

United States

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